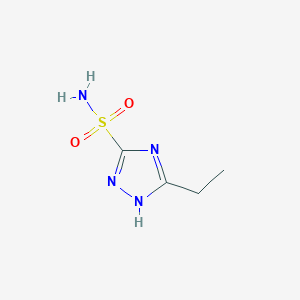![molecular formula C12H11NO6 B12884215 2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole](/img/structure/B12884215.png)
2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole can be achieved through several methods. One common approach involves the cyclization of 2-aminophenols with aldehydes in the presence of catalysts such as samarium triflate under mild reaction conditions . Another method includes the reaction of ortho-substituted anilines with functionalized orthoesters, yielding benzoxazole derivatives . Additionally, the combination of sulfur and DABCO promotes a reductive coupling/annulation of ortho-nitrophenols or ortho-nitroanilines with benzaldehydes .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles, such as aqueous medium reactions, is becoming increasingly popular to minimize environmental impact .
化学反応の分析
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated benzoxazole derivatives.
科学的研究の応用
2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its fluorescent properties make it useful for imaging applications, where it can bind to specific cellular components and emit light upon excitation .
類似化合物との比較
Similar Compounds
2-(Carboxy(hydroxy)methyl)-4-(ethoxycarbonyl)benzo[d]oxazole: Similar structure but with different substitution pattern on the benzoxazole ring.
2-Arylbenzo[d]oxazole: Contains an aryl group instead of the carboxy(hydroxy)methyl and ethoxycarbonyl groups.
Benzothiazole: Similar heterocyclic structure but with a sulfur atom replacing the oxygen atom in the oxazole ring.
Uniqueness
The presence of both carboxy(hydroxy)methyl and ethoxycarbonyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C12H11NO6 |
|---|---|
分子量 |
265.22 g/mol |
IUPAC名 |
2-(7-ethoxycarbonyl-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C12H11NO6/c1-2-18-12(17)6-4-3-5-7-9(6)19-10(13-7)8(14)11(15)16/h3-5,8,14H,2H2,1H3,(H,15,16) |
InChIキー |
QZQDCJMFQOFRCQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=C(O2)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


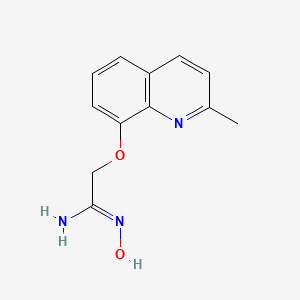
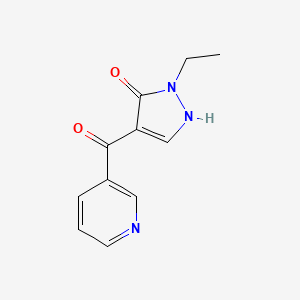
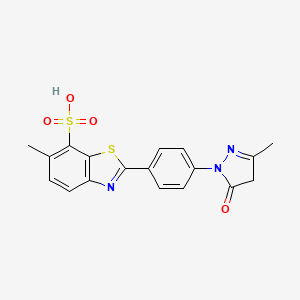
![dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B12884143.png)
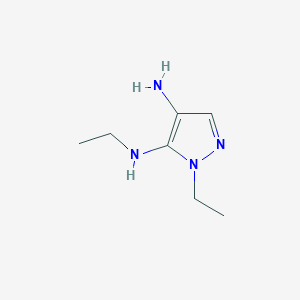
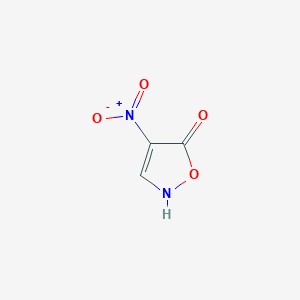
![1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12884156.png)

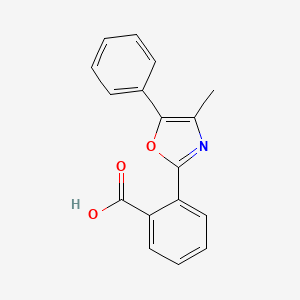
![1-Isopropyl-4-methyldibenzo[b,d]furan](/img/structure/B12884183.png)
![N-(4-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)methanesulfonamide](/img/structure/B12884191.png)
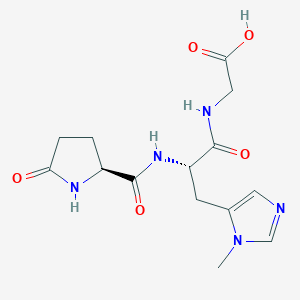
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-3-(methylthio)-1H-pyrrole-1-carboxamide](/img/structure/B12884201.png)
